molecular formula C11H13ClN2S B000459 Levamisole hydrochloride CAS No. 16595-80-5

Levamisole hydrochloride

Cat. No. B000459
CAS RN: 16595-80-5
M. Wt: 240.75 g/mol
InChI Key: LAZPBGZRMVRFKY-HNCPQSOCSA-N
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Description

Levamisole Hydrochloride is the hydrochloride salt of the levorotatory isomer of tetramisole, a synthetic imidazothiazole derivative. Initially developed and utilized as an anthelmintic agent, it has been extensively used in Europe due to its safety and effectiveness. Beyond its primary use, Levamisole Hydrochloride has demonstrated a notable capacity to modulate immune responses, sparking interest in its potential for treating various conditions. It is characterized as a stable, highly soluble powder in aqueous solutions, with a molecular weight of 240.75 (Allen, Kaplan, & Pinnell, 1978).

Synthesis Analysis

The synthesis of Levamisole Hydrochloride involves several chemical transformations starting from racemic 1-(2-bromophenyl)-1,2-ethanediamine dihydrochloride. This compound undergoes bromination, reaction with pyrrolidinedione, Leuckart amination, and hydrolysis, followed by resolution through salt formation with tartaric acid, dehalogenation with tritium gas, and cyclization with carbon disulfide to yield Levamisole Hydrochloride. This process exemplifies the compound's complex synthesis pathway, emphasizing its high specific activity and purity (Thijssen et al., 1987).

Molecular Structure Analysis

The molecular structure of Levamisole Hydrochloride is defined by its imidazothiazole backbone, contributing to its pharmacological and immunomodulatory properties. Its structural specificity plays a critical role in its interaction with biological targets, including nicotinic acetylcholine receptors, which are implicated in its anthelmintic action and potential effects on the human immune system (Levandoski, Piket, & Chang, 2003).

Chemical Reactions and Properties

Levamisole Hydrochloride undergoes hydrolysis under acidic and alkaline conditions, with its stability being optimal at a pH of 2. This property is crucial for predicting its stability and efficacy under various storage and physiological conditions, indicating the importance of maintaining specific pH levels to prevent degradation (Dickinson, Hudson, & Taylor, 1971).

Physical Properties Analysis

The physical properties of Levamisole Hydrochloride, including its solubility in water and stability across different temperatures, are essential for its formulation and therapeutic application. These properties ensure its efficacy as a medication by facilitating its absorption and bioavailability in biological systems (Gallagher & Corrigan, 2000).

Chemical Properties Analysis

Levamisole Hydrochloride's chemical properties, such as its interaction with biological molecules and its immunomodulatory effects, are central to its pharmacological action. It modulates various immune responses, including the activation and maturation of dendritic cells and T cells, by affecting the expression of cell surface molecules and cytokine production. This modulation underlies its therapeutic potential beyond its anthelmintic activity (Chen, Lin, & Chiang, 2007).

Scientific Research Applications

  • Pharmaco-Toxicological Properties : Butenko, Orobets, and Kireev (2023) investigated the pharmaco-toxicological properties of a drug based on Ornidazole and Levamisole Hydrochloride. They found it to be moderately hazardous, without pronounced subchronic toxicity or irritant effects, and multiple uses did not cause significant changes in laboratory animals' clinical condition or hematological and biochemical profile (Butenko, Orobets, & Kireev, 2023).

  • Effects on Sperm Characteristics and Hyaluronidase Activity : Bozkurt, Tanyıldızı, and Türk (2004) explored the effects of Levamisole on sperm characteristics and hyaluronidase activity in rams. They observed significant changes in semen hyaluronidase activity and sperm characteristics after treatment with Levamisole (Bozkurt, Tanyıldızı, & Türk, 2004).

  • Genotoxic Potential in Bone Marrow Cells : Kulić, Stanimirović, Markovic, and Ristić (2006) performed an experiment to determine the genotoxic potential of Levamisole Hydrochloride in bone marrow cells of Wistar rats. Their findings indicated that Levamisole Hydrochloride could induce numeric and structural chromosomal aberrations, suggesting a genotoxic effect (Kulić et al., 2006).

  • Modulator of Human Neuronal Nicotinic Acetylcholine Receptors : Levandoski, Piket, and Chang (2003) reported on Levamisole's role as an allosteric modulator of human neuronal alpha 3 beta 2 and alpha 3 beta 4 nicotinic receptors. They found that Levamisole, when applied alone, was a very weak partial agonist for these receptor combinations (Levandoski, Piket, & Chang, 2003).

  • Immunomodulatory Effects on Atlantic Salmon : Findlay and Munday (2000) studied the immunomodulatory effects of Levamisole on the nonspecific immune system of Atlantic salmon. They observed heightened activity in various aspects of the nonspecific defense system following treatment with Levamisole (Findlay & Munday, 2000).

  • Immunostimulatory Effect on Goats : Undiandeye, Oderinde, El-Yuguda, and Baba (2014) investigated Levamisole Hydrochloride's immunostimulatory effect on goats vaccinated against Peste des petits ruminants (PPR). Their study demonstrated a significant increase in neutralizing antibody titers and body mass index in the Levamisole primed and PPR vaccinated group (Undiandeye et al., 2014).

  • Effects on Cellular Immune Response and Flock Performance in Broilers : Oladele, Emikpe, Adeyefa, and Enibe (2012) evaluated the effects of Levamisole Hydrochloride on cellular immunity and flock performance of commercial broilers. Their findings suggested that Levamisole enhances delayed-type hypersensitivity response and improves broiler liveability (Oladele et al., 2012).

Safety And Hazards

Levamisole hydrochloride should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Future research endeavors should aim to transcend these constraints by investigating levamisole HCl’s efficacy in varied aquaculture environments, against a diverse array of parasites and fish species, utilizing different dosages and administration methods, and across a broader temperature spectrum . Levamisole increases the proportion of children with remission compared to steroids (very low certainty evidence) and placebo or no treatment (moderate certainty evidence) in children .

properties

IUPAC Name

(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZPBGZRMVRFKY-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=N[C@H](CN21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14769-73-4 (Parent)
Record name Levamisole hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595805
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DSSTOX Substance ID

DTXSID7047518
Record name Levamisole hydrochloride
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Molecular Weight

240.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.1 [ug/mL] (The mean of the results at pH 7.4), Water 210 (mg/mL), Methanol sol. (mg/mL), Propylene glycol sol. (mg/mL), Ethanol sl. sol. (mg/mL)
Record name SID56463293
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name LEVAMISOLE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/177023%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Levamisole Hydrochloride

CAS RN

16595-80-5
Record name Levamisole hydrochloride
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Record name Levamisole hydrochloride [USAN:USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levamisole hydrochloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177023
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Record name Levamisole hydrochloride
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Record name Levamisole hydrochloride
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Record name LEVAMISOLE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

A laboratory pressure bottle is charged with 92 ml. of 37% hydrochloric acid, cooled to 0°-5° C., and a mixture consisting of 79.0 g. (0.2 mole) of dl-3-(β-hydroxyphenethyl)-2-iminothiazolidine-p-toluene sulfonate and 40.4 g. (0.69 mole) of sodium chloride is added. The mixture is cooled to 0°-5° C., and 89.2 g. of 97% sulfuric acid (0.875 mole) is added. The pressure bottle is closed, and the contents heated at 50° C. for 20 hours. The reaction mixture is cooled and added to a mixture of 200 ml. water and 250 ml. of toluene. The mixture is agitated at 20°-30° C. and 50% sodium hydroxide solution is added thereto dropwise to adjust the pH to 6. The mixture is heated to 50°-55° C., 40.0 g. of anhydrous potassium carbonate is added quickly, and the mixture is stirred at 50°-55° C. for 2 hours. At the end of this time, an additional 100 ml. of water is added, the lower aqueous layer separated, and the organic layer clarified. The clarified organic layer is treated with a solution of isopropanolic hydrogen chloride below 40° C. to the point where Congo Red test paper changes from red to blue. The reaction mixture is then cooled to 10° C., the precipitate is separated by filtration, and filter cake washed with 100 ml. of ambient temperature isopropanol. The product is air dried to constant weight to obtain 44.4 g. (92.5% yield) of dl tetramisole hydrochloride, compound VII. The product contains less than 0.1% of the styryl impurity, VIII.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levamisole hydrochloride
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Levamisole hydrochloride
Reactant of Route 3
Levamisole hydrochloride
Reactant of Route 4
Levamisole hydrochloride
Reactant of Route 5
Levamisole hydrochloride
Reactant of Route 6
Levamisole hydrochloride

Citations

For This Compound
3,620
Citations
KM Gallagher, OI Corrigan - Journal of controlled release, 2000 - Elsevier
… In this report the release of two different particle size fractions of levamisole hydrochloride (… Levamisole hydrochloride is highly soluble in water while the intrinsic solubility and pK a of …
Number of citations: 140 www.sciencedirect.com
S Sadeghi, F Fathi, J Abbasifar - Sensors and Actuators B: Chemical, 2007 - Elsevier
… levamisole hydrochloride. Characteristics of the proposed sensor were evaluated by measuring the potential response to levamisole hydrochloride … based on levamisole hydrochloride-…
Number of citations: 68 www.sciencedirect.com
P Zhang, Y Wan, C Zhang, R Zhao, J Sha, Y Li… - The Journal of Chemical …, 2019 - Elsevier
… is to extend the experimental solubility database of levamisole hydrochloride, and to evaluate the solution thermodynamic behavior of levamisole hydrochloride in the studied solvents. …
Number of citations: 24 www.sciencedirect.com
OA Oladele, BO Emikpe, CAO Adeyefa… - Brazilian Journal of …, 2012 - SciELO Brasil
Levamisole hydrochloride (Lev.HCl) has been acclaimed to boost immune response particularly in immunocompromised state. Its routine use as an immunomodulator in poultry …
Number of citations: 26 www.scielo.br
PAJ Janssen - Progress in Drug Research/Fortschritte der …, 1976 - Springer
In the early 1960s our laboratory was engaged in a research program designed to find a superior anthelmintic drug. We wanted it to be chemically unrelated to known drugs, potent, safe…
Number of citations: 194 link.springer.com
A Kambayashi, M de Meijer, K Wegman… - Journal of …, 2023 - Elsevier
… of levamisole hydrochloride in the literature. Both the solubility and stability of levamisole hydrochloride were … To establish the “highly soluble” classification of levamisole hydrochloride, …
Number of citations: 2 www.sciencedirect.com
RJ Maude, K Silamut, K Plewes… - The Journal of …, 2014 - academic.oup.com
… Levamisole hydrochloride is an old and cheap drug, primarily used to treat intestinal … an open-label randomized controlled trial of levamisole hydrochloride as adjuvant treatment in adult …
Number of citations: 47 academic.oup.com
P Zhang, J Sha, Y Wan, C Zhang, T Li, B Ren - Thermochimica Acta, 2019 - Elsevier
… Some pharmaceutical enterprises of levamisole hydrochloride also have to solve such … In this work, the experimental mole fraction solubility of levamisole hydrochloride in binary …
Number of citations: 16 www.sciencedirect.com
VLR Vilela, TF Feitosa, FR Braga, VD Vieira… - Revista Brasileira de …, 2018 - SciELO Brasil
… received a dosage of Levamisole Hydrochloride 5% when EPG … less deworming with Levamisole Hydrochloride 5% and showed … in association with Levamisole Hydrochloride 5% was …
Number of citations: 27 www.scielo.br
GC Coles, JM East, SN Jenkins - General Pharmacology: The Vascular …, 1975 - Elsevier
1. The small round worm Nippostrongylus brasiliensis is paralysed by the anthelmintic levamisole, but if the worms are left in the solution the paralysis passes off. This phenomenon was …
Number of citations: 111 www.sciencedirect.com

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